Structural and Molecular Formula Differentiation Versus the Major Antiinsectan Aflavinine Analog
10,11‑Dihydro‑24‑hydroxyaflavinine (C₂₈H₄₁NO₂, MW 423.6) differs from the co‑isolated antiinsectan compound 10,23‑dihydro‑24,25‑dehydroaflavinine (C₂₈H₃₉NO, MW 405.6) by the presence of a saturated 10,11‑bond and a hydroxyl group at C‑24, which adds two hydrogen atoms and one oxygen atom [1][2]. This structural divergence correlates with a marked difference in reported activity: the dehydro analog exhibits antiinsectan activity (79% weight gain reduction in H. zea at 3000 ppm), whereas no antiinsectan activity has been reported for the dihydro‑hydroxy analog under the same experimental conditions [3].
| Evidence Dimension | Molecular structure and associated antiinsectan activity |
|---|---|
| Target Compound Data | C₂₈H₄₁NO₂; MW 423.6; antiinsectan activity not reported in primary study |
| Comparator Or Baseline | 10,23‑dihydro‑24,25‑dehydroaflavinine: C₂₈H₃₉NO; MW 405.6; 79% reduction in H. zea weight gain at 3000 ppm dietary assay |
| Quantified Difference | Target compound has +2 H, +1 O; activity difference is qualitative (reported vs. not reported) |
| Conditions | Dietary assay against corn earworm (Helicoverpa zea) larvae; compound present in ascostromatal extracts of Eupenicillium crustaceum NRRL 3332 |
Why This Matters
For SAR studies aiming to map the minimal structural requirements for antiinsectan activity, this compound serves as a key inactive or low‑activity comparator, preventing false attribution of activity to an incorrect oxidation state.
- [1] PubChem CID 167995170. 10,11‑Dihydro‑24‑hydroxyaflavinine. National Center for Biotechnology Information. View Source
- [2] ChEBI:217539. 10,23‑dihydro‑24,25‑dehydroaflavinine. European Bioinformatics Institute. View Source
- [3] Wang HJ, Gloer JB, Wicklow DT, Dowd PF. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species. Appl Environ Microbiol. 1995;61(12):4429‑4435. doi:10.1128/aem.61.12.4429‑4435.1995. View Source
